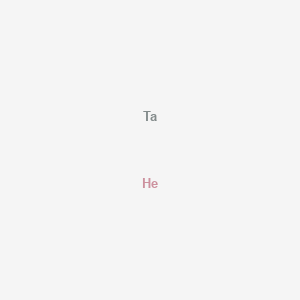

Helium;tantalum

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Helium;tantalum is a compound that combines the unique properties of helium, a noble gas, and tantalum, a transition metal Helium is known for its inertness and low boiling point, while tantalum is recognized for its high melting point and resistance to corrosion

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of helium;tantalum involves high-pressure techniques due to the inert nature of helium. One method includes the use of high-pressure chambers where helium is forced into a crystalline structure with tantalum. This process often requires pressures above 113 gigapascals .

Industrial Production Methods

Industrial production of this compound is not yet widespread due to the challenges associated with handling helium at high pressures. advancements in high-pressure technology and materials science may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Helium;tantalum primarily undergoes reactions involving the tantalum component, as helium remains largely inert. Tantalum can react with halogens to form tantalum halides, such as tantalum pentachloride (TaCl₅) and tantalum pentafluoride (TaF₅) . These reactions typically require elevated temperatures.

Common Reagents and Conditions

Halogens: Fluorine, chlorine, bromine, and iodine.

Conditions: Elevated temperatures and controlled environments to prevent contamination.

Major Products

- Tantalum Pentachloride (TaCl₅)

- Tantalum Pentafluoride (TaF₅)

Scientific Research Applications

- Chemistry : Used in the synthesis of complex compounds and as a catalyst in certain reactions .

- Biology : Potential use in imaging techniques due to the unique properties of helium.

- Medicine : Investigated for use in medical devices and implants due to tantalum’s biocompatibility .

- Industry : Utilized in high-temperature and high-pressure environments, such as aerospace and electronics .

Mechanism of Action

The mechanism of action of helium;tantalum is primarily influenced by the properties of tantalum. Tantalum forms a protective oxide layer that enhances its resistance to corrosion and wear . This oxide layer is crucial in applications where durability and longevity are essential.

Comparison with Similar Compounds

Similar Compounds

- Tantalum Pentachloride (TaCl₅)

- Tantalum Pentafluoride (TaF₅)

- Disodium Helide (Na₂He)

Uniqueness

Helium;tantalum is unique due to the combination of helium’s inertness and tantalum’s high melting point and corrosion resistance. This compound’s ability to withstand extreme conditions makes it valuable in specialized applications where other compounds may fail.

Conclusion

This compound is a compound with promising potential in various scientific and industrial fields. Its unique properties, derived from the combination of helium and tantalum, make it a subject of ongoing research and interest. As technology advances, the applications and production methods for this compound are likely to expand, offering new opportunities for innovation and discovery.

Properties

CAS No. |

66005-54-7 |

|---|---|

Molecular Formula |

HeTa |

Molecular Weight |

184.9505 g/mol |

IUPAC Name |

helium;tantalum |

InChI |

InChI=1S/He.Ta |

InChI Key |

YUGTXDRDFCWDCG-UHFFFAOYSA-N |

Canonical SMILES |

[He].[Ta] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)

![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)